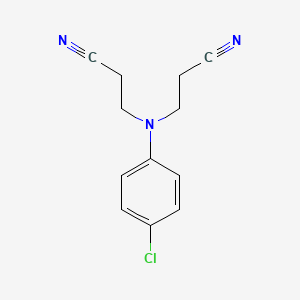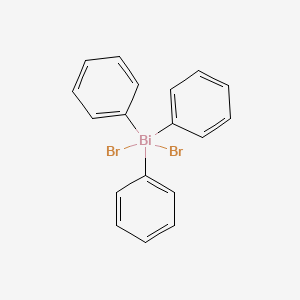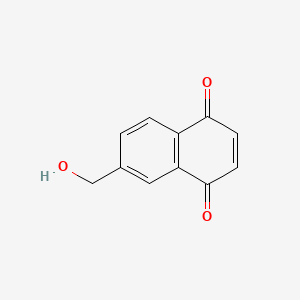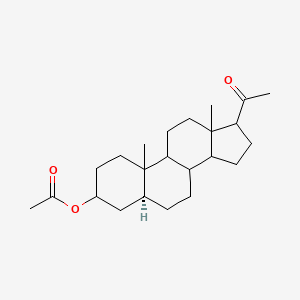![molecular formula C26H34N4O4 B11948286 N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide CAS No. 6342-27-4](/img/structure/B11948286.png)
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups connected through a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide typically involves the condensation reaction between 4-methoxybenzaldehyde and decanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine derivative: Used in perovskite solar cells as hole-transporting materials.
N,N’-bis(4-methoxyphenyl)urea: Known for its applications in organic synthesis and materials science.
Uniqueness: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide is unique due to its specific structural features, such as the decanediamide backbone and the presence of methoxyphenyl groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
6342-27-4 |
|---|---|
Molecular Formula |
C26H34N4O4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C26H34N4O4/c1-33-23-15-11-21(12-16-23)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-22-13-17-24(34-2)18-14-22/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19-,28-20- |
InChI Key |
VGPDJPGTCWTTJF-RSSRHXQMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CCCCCCCCC(=O)N/N=C\C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)





![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)



![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)



